molecular formula C12H16N2OS B12677588 ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine CAS No. 94087-87-3

((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine

Cat. No.: B12677588
CAS No.: 94087-87-3
M. Wt: 236.34 g/mol
InChI Key: GZCHAXSDZLOSHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine typically involves the reaction of 1,2-benzisothiazole with diethylamine in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Scientific Research Applications

Chemistry: In chemistry, ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in medicinal chemistry .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Comparison with Similar Compounds

Properties

CAS No.

94087-87-3

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

N-(1,2-benzothiazol-3-yloxymethyl)-N-ethylethanamine

InChI

InChI=1S/C12H16N2OS/c1-3-14(4-2)9-15-12-10-7-5-6-8-11(10)16-13-12/h5-8H,3-4,9H2,1-2H3

InChI Key

GZCHAXSDZLOSHJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)COC1=NSC2=CC=CC=C21

Origin of Product

United States

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